[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine

Physicochemical profiling Drug-likeness Lead optimization

Inconsistent building-block quality disrupts SAR reproducibility. This 1-(2-methoxyethyl)benzimidazole-2-methanamine (CAS 1211663-55-6) provides a precisely defined N1-substitution pattern and a free primary amine handle for derivatization, directly enabling the 2-substituted-amino chemotype validated in co-crystal structures (PDB 8Q5K). • LogP ~0.6-1.1, TPSA ~53 Ų, Fsp³ 0.36 - ideal for fragment-based screening and property-based design. • ≥98% purity, multi-vendor availability mitigates single-supplier risk. • Distinct from N1-ethyl, N1-methyl, and unsubstituted analogs in H-bond acceptors, logP, and rotatable-bond profile.

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 1211663-55-6
Cat. No. B2943067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine
CAS1211663-55-6
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESCOCCN1C2=CC=CC=C2N=C1CN
InChIInChI=1S/C11H15N3O/c1-15-7-6-14-10-5-3-2-4-9(10)13-11(14)8-12/h2-5H,6-8,12H2,1H3
InChIKeyVJDFXHUVLHRDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: [1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine


[1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine (CAS 1211663-55-6) is a 1,2-disubstituted benzimidazole featuring a primary aminomethyl group at the 2-position and a 2-methoxyethyl substituent at the N1 position. With a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g·mol⁻¹, this compound serves as a versatile heterocyclic building block for medicinal chemistry and chemical biology applications . Its computed logP of ~0.64–1.14, topological polar surface area (TPSA) of ~53 Ų, and the presence of one hydrogen bond donor and three hydrogen bond acceptors position it within favorable drug-like physicochemical space for fragment-based and lead-optimization campaigns . The compound is commercially available from multiple vendors at 97–98% purity, with recommended storage at 2–8 °C under dry, sealed conditions .

Drug-like property profile (TPSA, logP) supports fragment-based screening and lead-optimization workflows
Multi-vendor availability with documented purity specifications and recommended storage conditions
Versatile N1-(2-methoxyethyl) building block for benzimidazole-based SAR libraries and synthetic elaboration

[1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine vs. Generic Scaffolds


Benzimidazole-2-methanamine analogs are not functionally interchangeable because the N1 substituent exerts direct electronic and steric control over the basicity of the imidazole nitrogen, the conformational preferences of the aminomethyl side chain, and the overall logP, all of which are known to govern target binding, solubility, and membrane permeability within this chemotype [1][2]. Substituting the 2-methoxyethyl group with smaller alkyl chains (e.g., ethyl, methyl) or with the unsubstituted N–H parent (CAS 5805-57-2) alters the hydrogen-bond acceptor count, computed logP, and the rotatable bond profile in ways that can shift a compound outside the desired property window for a given screening cascade . The quantitative evidence summarized in Section 3 demonstrates that these property changes are measurable and directly relevant to procurement decisions when a specific N1-substitution pattern is required by a synthetic route, a structure–activity relationship (SAR) hypothesis, or a patent exemplification.

N1 Substituent Impact

Changing the N1 group alters H-bond acceptor count and computed logP; unsubstituted or simple alkyl analogs may shift outside the required property window for a given screening cascade.

Conformational Profile Shift

Shorter alkyl chains (methyl, ethyl) or the N–H parent reduce rotatable bonds and Fsp3, limiting three-dimensional character and conformational sampling relative to the methoxyethyl derivative.

SAR / Patent Exemplification

Generic benzimidazole-2-methanamine scaffolds do not capture the specific N1 pattern required by certain SAR hypotheses or patent examples; direct substitution may deviate from the intended chemotype.

[1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine – Comparative Evidence


Hydrogen-Bond Acceptor and logP Differentiation

The 2-methoxyethyl substituent on the N1 position increases the hydrogen-bond acceptor count from 2 to 3 relative to the unsubstituted parent benzimidazole-2-methanamine (CAS 5805-57-2). This structural change is accompanied by a shift in computed logP: the target compound exhibits a logP of ~0.64–1.14 depending on the computational method, compared with a reported logP of 1.0 for the parent scaffold . The additional ether oxygen and the resulting alteration in polarity can be decisive in medicinal chemistry campaigns where fine-tuning of solubility and permeability is required.

logP & HBA Shift
Reported
H-bond acceptors: 3 vs 2 (parent); ΔlogP –0.36 to +0.14 (method-dependent)
Supports solubility/permeability tuning in design campaigns
Computed; no experimental logP confirmed
Physicochemical profiling Drug-likeness Lead optimization

Rotatable Bonds and Fsp3 vs. N1-Alkyl Analogs

The 2-methoxyethyl chain introduces four rotatable bonds in the target compound, compared with one rotatable bond in the unsubstituted parent (CAS 5805-57-2) and two rotatable bonds in the N1-ethyl analog (CAS 883538-95-2) [1]. The target compound's Fsp3 (fraction of sp³-hybridized carbons) is 0.36, reflecting a moderate level of saturation that is valued in fragment libraries and lead-like chemical space. In contrast, the N1-ethyl analog has an Fsp3 of ~0.30, and the unsubstituted parent has an Fsp3 of 0.12 .

Flexibility & Fsp3
Reported
4 rotatable bonds, Fsp3 0.36 vs parent (1, 0.12) and N1-ethyl analog (~2, ~0.30)
Higher 3D character for fragment library diversification
Computed from 2D structure; experimental validation pending
Molecular complexity Fragment-based drug design Chemical property space

6-Chloro Analog as Validated PqsR Pharmacophoric Comparator

A closely related analog, 2-(4-(3-((6-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (ligand 2t in PDB 8Q5K), incorporates the identical 1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl core found in the target compound. This analog was co-crystallized with the PqsR coinducer binding domain of Pseudomonas aeruginosa at 2.80 Å resolution and emerged from a medicinal chemistry campaign in which the lead compound (IC₅₀ 3.2 μM against P. aeruginosa PAO1-L) was optimized to a more potent antagonist bearing the 6-chloro-1-(2-methoxyethyl) substitution pattern [1][2]. While quantitative IC₅₀ data for the target compound itself are not yet reported in the primary literature, the structural and crystallographic validation of the 1-(2-methoxyethyl)benzimidazole core in a therapeutically relevant protein–ligand complex provides class-level evidence that this substitution pattern is compatible with specific target engagement.

PqsR Co-crystal
Class-level
1-(2-methoxyethyl)benzimidazole core validated in PqsR co-crystal structure (analog 2t, 2.80 Å); no direct IC‚₅₀ for target
Class-level target engagement context for PqsR-directed synthesis
Lead compound IC‚₅₀ 3.2 µM; target activity uncharacterized
Anti-virulence Pseudomonas aeruginosa Quorum sensing PqsR inhibitors

Supply-Chain Reliability and Purity vs. Discontinued Analogs

The target compound is stocked by at least four independent suppliers (Fluorochem, ChemScene, Leyan, AKSci) at 97–98% purity, with documented storage conditions (sealed, dry, 2–8 °C) and GHS-compliant safety data sheets . In contrast, the N-methyl analog (1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine, CAS 1211125-21-1) and the dihydrochloride salt (CAS 1955547-57-5) are each available from fewer vendors, and the free base of the N-ethyl analog (CAS 883538-95-2) is priced at a significant premium (~9000 CNY/g at one supplier) . Multi-vendor availability of the target compound reduces single-supplier dependency and facilitates competitive pricing, while the consistent 97–98% purity specification supports reproducible SAR studies.

Multi-Source Supply
Direct comparison
≥4 suppliers at 97–98% purity vs 1–2 for N-methyl, dihydrochloride, or N-ethyl analogs
Supply-chain robustness supports long-term medicinal chemistry programs
Supplier catalogs April 2026; research quantities
Chemical procurement Supply chain Purity specification Reproducibility

[1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine – Application Scenarios


PqsR Antagonist Synthesis for Anti-Virulence Drug Discovery

The target compound provides the 1-(2-methoxyethyl)benzimidazole core and a free primary amine handle for further derivatization into 2-aminoalkylbenzimidazole PqsR antagonists. This application is directly supported by the co-crystal structure of a 6-chloro-1-(2-methoxyethyl)-bearing analog in complex with the PqsR coinducer binding domain (PDB 8Q5K, 2.80 Å resolution) [1]. Procurement of the target compound is indicated when the synthetic route requires acylation, reductive amination, or sulfonylation of the primary amine to access the 2-substituted-amino chemotype validated in the Soukarieh et al. (2024) hit-to-lead campaign [1].

Fragment Library Design with Enhanced sp³ Character

With an Fsp3 of 0.36 and four rotatable bonds, the target compound occupies a region of three-dimensional chemical space that is underrepresented in traditional flat heterocycle libraries . This property profile makes it suitable for inclusion in fragment screening decks that prioritize molecular complexity and shape diversity. The multi-vendor availability at 97–98% purity supports high-throughput screening logistics, whereas simpler N1-alkyl analogs (Fsp3 ≤0.30) provide less conformational flexibility and may fail to sample the same binding-site geometries .

SAR Studies of N1-Substituent Effects in Kinase/GPCR Modulators

The distinct logP (~0.64–1.14), hydrogen-bond acceptor count, and TPSA (~53 Ų) of the methoxyethyl-substituted compound differentiate it from the N1-ethyl, N1-unsubstituted, and N1-methyl analogs commonly used as comparator compounds in medicinal chemistry SAR tables . Procurement of the target compound as part of a systematic N1-substitution matrix enables quantitative deconvolution of substituent effects on target potency, selectivity, and ADME properties. The documented physicochemical parameters support computational modeling and property-based drug design workflows .

Multi-Source Procurement for Medicinal Chemistry Campaigns

Unlike the N-methyl analog (CAS 1211125-21-1) or the dihydrochloride salt (CAS 1955547-57-5), which are each stocked by two or fewer vendors, the target free base is available from at least four independent suppliers with documented purity specifications and GHS-compliant handling procedures . This supply-chain redundancy minimizes the risk of project interruption due to stockouts or single-vendor discontinuation, a critical consideration for multi-year lead optimization programs where consistent building-block quality is essential for reproducible biological data .

Application
Selection Property
Validation Focus
PqsR antagonist synthesis
N1-(2-methoxyethyl)benzimidazole core
PqsR co-crystal structural alignment
Fragment library design
Conformational flexibility (Fsp3)
sp³ character and rotatable bond diversity
N1-substituent SAR studies
logP and H-bond acceptor profiling
Physicochemical parameter benchmarking
Multi-source procurement campaigns
Supply-chain redundancy
Purity and lot consistency documentation
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